1-(5-bromothiophen-2-yl)-2-fluoroethan-1-one
Overview
Description
1-(5-Bromothiophen-2-yl)-2-fluoroethan-1-one is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and fluorine atoms in the structure of this compound imparts unique chemical and physical properties to the compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Bromothiophen-2-yl)-2-fluoroethan-1-one can be synthesized through several methods. One common approach involves the reaction of 5-bromothiophene with 2-fluoroethanone in the presence of a strong acid catalyst. The reaction typically follows an SN2 mechanism, resulting in the substitution of the bromine atom with the fluoroethanone group. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetone, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as gas chromatography and mass spectrometry, further enhances the efficiency and quality of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromothiophen-2-yl)-2-fluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)-2-fluoroethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-(5-bromothiophen-2-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
1-(5-Bromothiophen-2-yl)-2-fluoroethan-1-one can be compared with other similar compounds, such as:
5-(4-Bromophenyl)-2-fluoroethan-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
5-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol: Contains a trifluoroethanol group instead of a fluoroethanone group.
Uniqueness
The presence of both bromine and fluorine atoms in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it valuable in the synthesis of complex molecules, drug development, and the production of advanced materials. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)-2-fluoroethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFOS/c7-6-2-1-5(10-6)4(9)3-8/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRZHZGIVUTQOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)CF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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